1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-chlorobenzenesulfonyl)propan-1-one
Description
The compound 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-chlorobenzenesulfonyl)propan-1-one (RN: 897471-69-1) is a piperazine-linked propanone derivative with a 1,3-benzothiazole core and a 4-chlorobenzenesulfonyl substituent. Its structure combines a heterocyclic benzothiazole moiety, known for pharmacological relevance, with a sulfonyl group that enhances binding affinity to biological targets.
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-chlorophenyl)sulfonylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c21-15-5-7-16(8-6-15)29(26,27)14-9-19(25)23-10-12-24(13-11-23)20-22-17-3-1-2-4-18(17)28-20/h1-8H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEKCAUPDGEVCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, act as dopamine and serotonin antagonists. These targets play a crucial role in regulating mood and behavior.
Mode of Action
Based on its structural similarity to other benzothiazole and piperazine derivatives, it’s plausible that it interacts with its targets (potentially dopamine and serotonin receptors) to modulate their activity.
Biochemical Pathways
If it indeed acts as a dopamine and serotonin antagonist, it could influence pathways related to mood regulation, including the dopaminergic and serotonergic pathways.
Pharmacokinetics
It’s noted that similar compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which assesses the chemical properties that influence a drug’s pharmacokinetics.
Result of Action
Similar compounds have been found to exhibit antibacterial activity, suggesting that this compound may also have antimicrobial effects.
Biological Activity
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-chlorobenzenesulfonyl)propan-1-one, commonly referred to as a benzothiazole derivative, has garnered attention in pharmacological research for its potential biological activities. This compound is characterized by its complex structure, which includes a piperazine ring and a sulfonyl group, making it a candidate for various therapeutic applications.
- Molecular Formula : C₁₈H₁₆ClN₃O₂S
- Molecular Weight : 367.85 g/mol
- CAS Number : 223586-82-1
- Structural Features : The compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
Research indicates that benzothiazole derivatives exhibit a range of biological activities. The specific compound has been studied for its effects on cardiovascular systems and potential antitumor properties.
Cardiovascular Effects
Recent studies have demonstrated that sulfonamide derivatives can significantly influence perfusion pressure and coronary resistance. A study involving isolated rat hearts showed that certain sulfonamide derivatives, including those structurally related to the compound of interest, resulted in notable changes in cardiovascular parameters:
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | N/A | Baseline |
| 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 | Decreased perfusion pressure |
| Benzothiazole derivative | 0.001 | Variable effects |
The results indicated that these compounds could interact with calcium channels, potentially leading to vasodilation and reduced perfusion pressure .
Antitumor Activity
The antitumor potential of benzothiazole derivatives has also been explored. A series of studies have synthesized various compounds based on the benzothiazole structure and evaluated their cytotoxic effects against cancer cell lines. For instance, derivatives were shown to inhibit cell proliferation and induce apoptosis in several cancer types, suggesting their role as promising anticancer agents .
Case Studies
- Cardiovascular Study : In a controlled experiment involving isolated rat hearts, the administration of the benzothiazole derivative demonstrated a significant reduction in coronary resistance compared to control groups. This suggests potential therapeutic applications in managing hypertension or other cardiovascular conditions.
- Antitumor Research : A study evaluated the cytotoxicity of various synthesized benzothiazole compounds against breast cancer cell lines. Results showed that specific modifications on the benzothiazole scaffold enhanced their antitumor activity, indicating that structural variations can lead to improved efficacy .
The biological activity of this compound is hypothesized to involve interactions with specific biomolecules:
- Calcium Channels : The compound may bind to calcium channel proteins, altering their activity and leading to changes in vascular tone and perfusion pressure.
- Cell Cycle Regulation : In cancer cells, it may induce apoptosis through pathways involving p53 or other regulatory proteins.
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Studies have shown that compounds with benzothiazole and piperazine moieties can inhibit tumor growth by interfering with cellular signaling pathways. For instance, similar compounds have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Properties
The sulfonyl group in the structure may enhance the antimicrobial efficacy of the compound. Research indicates that benzothiazole derivatives exhibit significant antibacterial activity against various strains of bacteria, including resistant strains . This suggests that our compound could be explored for developing new antimicrobial agents.
Neuroprotective Effects
There is emerging evidence that compounds containing benzothiazole can protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Case Studies
Several studies exemplify the applications of this compound:
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzothiazole derivatives, including variations of our compound. The results indicated significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Testing
A comparative analysis conducted by researchers found that derivatives similar to our compound demonstrated potent activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the sulfonamide group in enhancing antimicrobial efficacy .
Case Study 3: Neuroprotection
Research published in Neuroscience Letters investigated the neuroprotective effects of benzothiazole derivatives on neuronal cell cultures exposed to oxidative stress. The findings suggested that these compounds could significantly reduce cell death and improve cell viability through mechanisms involving antioxidant activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their synthesis, physicochemical properties, and biological activities.
Structural Analogues with Modified Heterocyclic Cores
Key Observations :
- Replacing the benzothiazole with indole or benzo[b]thiophene alters receptor selectivity. For example, the indole derivative in showed 5-HT6 antagonism, while the benzo[b]thiophene analogue in exhibited antiparasitic activity.
Analogues with Varied Sulfonyl/Piperazine Substituents
Key Observations :
- Piperazine modifications (e.g., benzyl in ) impact solubility and receptor affinity. The target compound’s 4-chlorobenzenesulfonyl group likely offers a balance between hydrophobicity and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
